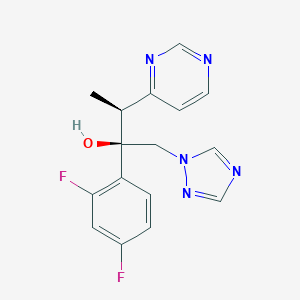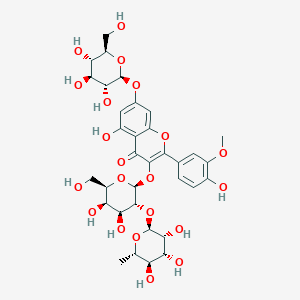
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside, also known as I-3-RG, is a flavonoid compound found in various plant species, including Brassicaceae and Cruciferae. It has gained significant attention in recent years due to its potential health benefits and therapeutic properties.
Wirkmechanismus
The mechanism of action of Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside is not fully understood, but it is believed to work by modulating various cellular pathways and signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating cellular antioxidant defense systems. It may also inhibit the NF-kB pathway, which is involved in inflammation and immune responses.
Biochemische Und Physiologische Effekte
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. It may also have a protective effect on the cardiovascular system and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has several advantages for use in lab experiments. It is readily available and can be synthesized or extracted from plant sources. It is also relatively stable and can be stored for long periods without degradation. However, one limitation is that its bioavailability may be limited, which can affect its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and to optimize its bioavailability. Additionally, studies are needed to investigate its safety and potential side effects.
Synthesemethoden
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside can be synthesized through various methods, including extraction from plant sources or chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol or methanol to isolate the compound from plant tissues. Chemical synthesis involves the use of various reagents and catalysts to produce the compound in the laboratory.
Wissenschaftliche Forschungsanwendungen
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been the subject of numerous scientific studies, investigating its potential health benefits and therapeutic properties. Research has shown that Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and may play a role in the prevention of cardiovascular disease.
Eigenschaften
CAS-Nummer |
128988-18-1 |
|---|---|
Produktname |
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside |
Molekularformel |
C34H42O21 |
Molekulargewicht |
786.7 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)55-31-26(45)22(41)18(9-36)53-34(31)54-30-23(42)19-14(38)6-12(50-33-28(47)25(44)21(40)17(8-35)52-33)7-16(19)51-29(30)11-3-4-13(37)15(5-11)48-2/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22-,24+,25-,26-,27+,28+,31+,32-,33+,34-/m0/s1 |
InChI-Schlüssel |
DHJIWDVWKOINJA-MOHHDIFXSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O |
Andere CAS-Nummern |
128988-18-1 |
Synonyme |
isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside isorhamnetin-Rha-Gal-Glu |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



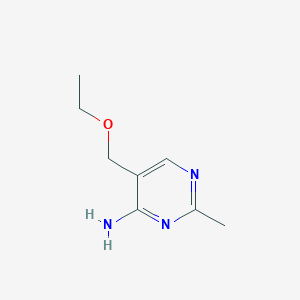
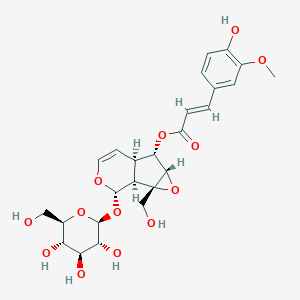
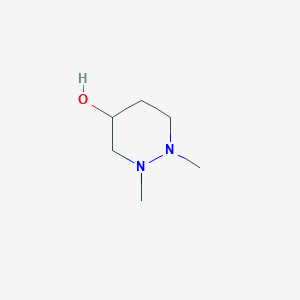
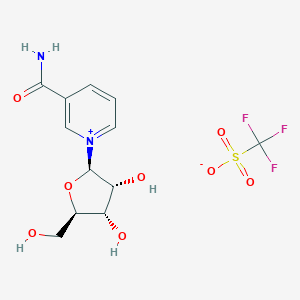

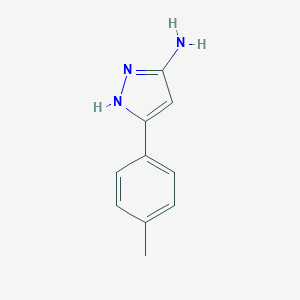
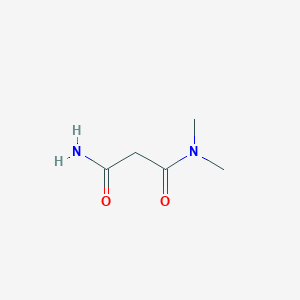
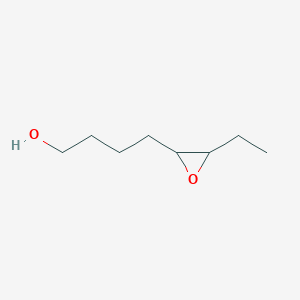
![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)
![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)
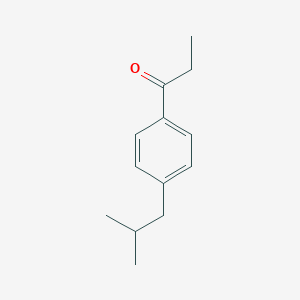
![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
